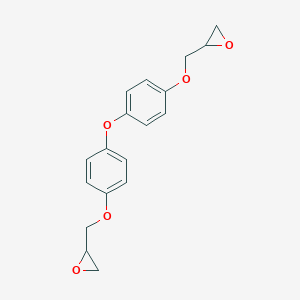
Bis(4-glycidyloxyphenyl) ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Bis(4-glycidyloxyphenyl) ether (BGPE) is a chemical compound that belongs to the family of epoxy resins. It is also known as Bisphenol F diglycidyl ether and has a molecular weight of 312.36 . It is widely used in various industries, including electronics, aerospace, and automotive, due to its excellent mechanical and thermal properties.
Synthesis Analysis
The synthesis of Bis(4-glycidyloxyphenyl) ether involves a two-step process. The first step involves the reaction of phenol with epichlorohydrin, followed by the reaction of the resulting compound with bisphenol A. Glycidyl ethers are basic components of epoxy resins which have been commercially available since the late 1940s .
Molecular Structure Analysis
The molecular structure of Bis(4-glycidyloxyphenyl) ether is characterized by the presence of epoxy groups. It contains a total of 44 bonds; 26 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 12 aromatic bonds, 2 three-membered rings, 2 six-membered rings, 2 aliphatic ethers, 3 aromatic ethers, and 2 Oxiranes .
Chemical Reactions Analysis
Bis(4-glycidyloxyphenyl) ether acts as a cross-linking agent in epoxy resin systems. The cross-linking reaction occurs between the epoxy groups of Bis(4-glycidyloxyphenyl) ether and the curing agent, such as amines or anhydrides. It is also used in the development of materials with greater adhesive strength at high temperatures .
Physical And Chemical Properties Analysis
Bis(4-glycidyloxyphenyl) ether has a molecular weight of 312.36 . It is known for its improved chemical resistance and lower viscosity compared to comparable Bisphenol A materials .
Safety And Hazards
Exposure to glycidyl ethers, such as Bis(4-glycidyloxyphenyl) ether, may cause serious eye irritation and may lead to an allergic skin reaction . Workers exposed to glycidyl ethers should avoid breathing dust/fume/gas/mist/vapours/spray and ensure adequate ventilation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
2-[[4-[4-(oxiran-2-ylmethoxy)phenoxy]phenoxy]methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-5-15(6-2-13(1)19-9-17-11-21-17)23-16-7-3-14(4-8-16)20-10-18-12-22-18/h1-8,17-18H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMVQDFNHGJHOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)OCC4CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-glycidyloxyphenyl) ether | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)



![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)
![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)